4-Amino-3-penten-2-one

Overview

Description

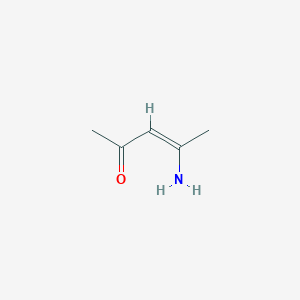

Chemical Identity and Properties 4-Amino-3-penten-2-one (CAS: 1118-66-7), also known as Fluoral-P, is a β-enaminone with the molecular formula C₅H₉NO (MW: 99.13 g/mol). It is a crystalline solid with a melting point of 36–41°C and a boiling point of 214°C . The compound features an intramolecular N–H⋯O hydrogen bond system stabilized by resonance, making it structurally planar and highly reactive toward aldehydes .

Applications Fluoral-P is widely used as a fluorimetric and colorimetric reagent for detecting aldehydes, particularly formaldehyde (FA), in biological and environmental samples. It reacts with FA to form 3,5-diacetyl-1,4-dihydrolutidine (DDL), a colored compound detectable at concentrations as low as 40 ppb . Its applications span analytical chemistry (e.g., in pectin methylesterase assays ) and materials science (e.g., functionalized nanofibrous membranes for gas-phase aldehyde detection ).

Preparation Methods

4-Amino-3-penten-2-one can be synthesized through several methods. One common synthetic route involves the reaction of acetylacetone with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the enaminone structure . Industrial production methods may involve similar processes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Amino-3-penten-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Condensation: The compound can undergo condensation reactions to form heterocyclic compounds, which are valuable in pharmaceuticals and materials science

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research Applications

1. Detection of Formaldehyde

One of the prominent applications of 4-Amino-3-penten-2-one is in the detection of formaldehyde in biological samples. A study established a highly sensitive spectrophotometric method where formaldehyde reacts with this compound to form a yellow compound, 3,5-diacetyl-1,4-dihydrolutidine. This method allows for the detection of formaldehyde at concentrations as low as 0.5 mM, making it suitable for assessing neurotoxicity in brain tissues .

2. Intramolecular Hydrogen Bonding Studies

Research has investigated the molecular structure and intramolecular hydrogen bonding strength of derivatives of this compound. Using density functional theory (DFT) calculations and experimental methods such as NMR and IR spectroscopy, the study provides insights into how substitutions affect hydrogen bond strength. The findings suggest that derivatives exhibit varying degrees of intramolecular hydrogen bonding, influencing their chemical behavior .

3. Environmental Chemistry

This compound is also relevant in environmental studies as a transformation product of emerging contaminants. Its analysis is crucial in understanding the fate and effects of pollutants in aquatic environments. The compound's identification through advanced mass spectrometry techniques highlights its significance in environmental monitoring .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-3-penten-2-one involves its ability to participate in various chemical reactions due to the presence of both nucleophilic and electrophilic centers. The enaminone structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted β-Enaminones

(i) 4-Butylamino-3-penten-2-one (BPO) and 4-tert-Butylamino-3-penten-2-one (tBPO)

- Structural Modifications: BPO and tBPO replace the –NH₂ group in 4-amino-3-penten-2-one with –NHC₄H₉ and –NH-C(CH₃)₃, respectively.

- Hydrogen Bond Strength: The N⋯O distance in this compound is 2.671 Å, while BPO and tBPO exhibit shorter distances (2.664 Å and 2.666 Å, respectively), indicating stronger hydrogen bonds in the substituted derivatives . The enhanced hydrogen bond strength in BPO and tBPO arises from steric and inductive effects of the bulky alkyl groups, which stabilize the resonance-assisted hydrogen bond system .

(ii) 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid

- Structural Features: This derivative introduces a cyano group and an acetylphenyl substituent.

- Hydrogen Bonding: The N⋯O distance is 2.605–2.622 Å, ~0.05 Å shorter than in this compound, due to electron-withdrawing substituents enhancing hydrogen bond strength .

- Applications : The compound’s extended conjugation and stronger hydrogen bonding make it suitable for advanced material synthesis and pharmaceutical intermediates.

(i) 3-Aroyl-1,2,5-thiadiazoles

- Reactivity Differences: this compound reacts with thiadiazole precursors to yield complex mixtures under standard conditions, whereas perfluoroalkyl-substituted analogs (e.g., CF₃CF₂CF₂ derivatives) form isolable products, albeit in low yields. This highlights the sensitivity of this compound to steric and electronic factors in heterocyclic synthesis .

(ii) 4-(2′-Cyanoethyl)amino-3-penten-2-one

- Spectroscopic Properties: Infrared studies show distinct N–H stretching bands compared to the parent compound, reflecting altered electron density and hydrogen bonding due to the cyanoethyl group .

Comparison with Other Aldehyde Detection Reagents

Biological Activity

4-Amino-3-penten-2-one, also known as Fluoral-P or Acetylacetonamine, is a β-enaminone compound with the molecular formula C₅H₉NO and a molecular weight of 99.1311 g/mol. This compound has garnered attention in various fields of research due to its unique structural characteristics, which include both an amino group and a ketone functional group. Its potential biological activities and applications, particularly in analytical chemistry and biomedical research, are of significant interest.

Chemical Structure and Properties

The structure of this compound consists of a five-membered carbon chain with an amino group at the fourth position and a double bond between the second and third carbon atoms. This structural arrangement allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.1311 g/mol |

| Melting Point | Approximately 38 °C |

| Boiling Point | 130-131 °C |

| Appearance | Yellow to brown crystalline solid |

1. Reactivity and Derivatization

This compound is primarily recognized for its role as a derivatization reagent for aldehydes. The compound reacts with aldehydes to form stable fluorescent products, facilitating their detection and quantification in biological samples. This property is particularly useful in analytical techniques such as spectrophotometry, where the intensity of fluorescence can indicate the concentration of the original aldehyde.

2. Neurotoxicity Detection

A notable study highlighted the use of this compound in detecting formaldehyde (FA) levels in brain tissues. The compound reacts with FA to produce a yellow compound detectable via spectrophotometry, demonstrating its potential application in assessing neurotoxicity related to FA exposure. This method has been shown to effectively measure abnormal FA levels in the brains of mice and human patients with Alzheimer's disease, indicating its relevance in neurobiological research .

3. Skin Irritation Potential

Research indicates that this compound can cause skin irritation upon contact, suggesting that while it has useful applications, it also poses handling risks that must be managed in laboratory settings .

Case Study: Detection of Formaldehyde Using Fluoral-P

In a study aimed at developing a sensitive method for detecting formaldehyde in biological samples, researchers utilized this compound (Fluoral-P). The method demonstrated high sensitivity with a limit of detection (LOD) at 0.5 μM and limits of quantification (LOQ) at 2.5 μM. The optimal reaction conditions were established at pH 6.0, where the reaction produced a colored derivative detectable at 420 nm .

This study not only underscores the utility of Fluoral-P in analytical chemistry but also highlights its potential implications for understanding neurotoxic mechanisms associated with formaldehyde exposure.

Applications

This compound finds applications across various fields:

- Analytical Chemistry : As a derivatization reagent for aldehydes.

- Biomedical Research : In studies assessing neurotoxicity and cognitive impairments linked to formaldehyde.

- Synthetic Organic Chemistry : Potential use as an intermediate or reagent due to its reactive functional groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-3-penten-2-one, and how can purity be verified?

The compound is synthesized via the reaction of ammonia with 2,4-pentanedione under controlled anhydrous conditions to prevent hydrolysis . Purity verification involves gas chromatography (GC) with flame ionization detection or nuclear magnetic resonance (NMR) spectroscopy. For GC, a non-polar column (e.g., DB-5) and helium carrier gas are recommended, with retention time cross-referenced against commercial standards .

Q. How is this compound utilized in spectrophotometric aldehyde detection?

Fluoral-P reacts with aldehydes (e.g., formaldehyde) to form 3,5-diacetyl-1,4-dihydrolutidine, a yellow-green complex with λmax at 412 nm . Methodologically, dissolve Fluoral-P in anhydrous acetonitrile, maintain pH 5–6 (acetate buffer), and quantify absorbance against a calibration curve. Validate selectivity by testing interference from ketones or other carbonyl compounds .

Q. What are the critical storage and handling protocols for Fluoral-P?

Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and degradation. Pre-dry glassware and use anhydrous solvents during experiments. Monitor stability via periodic NMR or GC analysis, as hydrolysis produces 2,4-pentanedione and ammonia, detectable by a sharp peak at δ 2.2 ppm (acetone-d6) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) model Fluoral-P’s reactivity with aldehydes?

Density functional theory (DFT) using the B3LYP functional with a 6-311++G(d,p) basis set can optimize geometry and calculate electronic properties. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate reaction mechanisms .

Q. What experimental strategies mitigate inconsistencies in Fluoral-P’s reported stability across studies?

Contradictions arise from solvent polarity and trace moisture. Design a stability study with controlled variables: (1) solvent (acetonitrile vs. methanol), (2) water content (0–5% v/v), and (3) temperature. Use HPLC-MS to quantify degradation products. Statistical analysis (ANOVA) identifies significant factors, enabling protocol standardization .

Q. How can Fluoral-P’s selectivity for aldehydes be enhanced in complex matrices?

Employ masking agents (e.g., hydroxylamine for ketones) or derivatization (e.g., oximation). Optimize via a factorial design: vary pH, masking agent concentration, and reaction time. Validate with spike-recovery tests in biological/environmental samples. Cross-check results using an alternative method (e.g., HPLC-UV) .

Q. What are the limitations of Fluoral-P in detecting sub-ppb aldehyde levels, and how can sensitivity be improved?

Sensitivity is limited by background noise and competing reactions. Enhance via pre-concentration (solid-phase extraction) or coupling with fluorescence detection (e.g., post-column derivatization). Compare limit of detection (LOD) improvements using signal-to-noise ratio (S/N) analysis and standard addition methods .

Q. Methodological Considerations

- Data Contradiction Analysis : When reconciling divergent results (e.g., reaction yields), systematically compare solvent systems, reagent purity, and analytical techniques. Use root-cause analysis (e.g., Ishikawa diagrams) to isolate variables .

- Experimental Design : For reproducibility, document all parameters (solvent grade, humidity, equipment calibration) in supplementary materials. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name |

(Z)-4-aminopent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLAYKKXCYSJSF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310080 | |

| Record name | (3Z)-4-Amino-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23652-84-8, 1118-66-7 | |

| Record name | (3Z)-4-Amino-3-penten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23652-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylacetonamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-4-Amino-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-penten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.